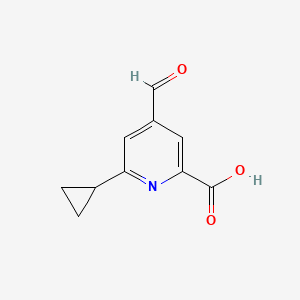

6-Cyclopropyl-4-formylpicolinic acid

Description

Contextualization within Picolinic Acid and Cyclopropyl (B3062369) Chemical Space

The foundational structure of 6-Cyclopropyl-4-formylpicolinic acid is picolinic acid, an isomer of pyridine (B92270) carboxylic acid. nih.gov Picolinic acid and its derivatives are known to be important scaffolds in medicinal chemistry, appearing in a range of pharmaceuticals with diverse biological activities. nih.gov The nitrogen atom and the carboxylic acid group in picolinic acid can act as a bidentate chelating agent for various metal ions, a property that is relevant in both biological systems and catalysis. wikipedia.orgnih.gov Picolinic acid itself is a catabolite of the amino acid tryptophan and is involved in various neuroprotective and immunological processes. wikipedia.org

The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in drug design. rsc.orgnih.govresearchgate.netumsl.eduresearchgate.net The cyclopropyl moiety is a three-membered carbocyclic ring that imparts unique conformational constraints and electronic properties to a molecule. nih.gov Due to its rigid nature, it can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target. rsc.org Furthermore, the cyclopropyl group can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. rsc.org It is often used as a bioisosteric replacement for other groups, such as vinyl or isopropyl groups, to improve a compound's pharmacokinetic profile. rsc.org

Emerging Significance in Chemical Biology and Medicinal Chemistry Scaffolds

The combination of a picolinic acid scaffold with a cyclopropyl group, as seen in this compound, suggests its potential as a valuable building block in medicinal chemistry. The picolinic acid core provides a foundation with known biological relevance, while the cyclopropyl group can enhance potency and metabolic stability. nih.govrsc.org The presence of the formyl group at the 4-position further enhances the molecule's utility as a synthetic intermediate. Aldehydes are versatile functional groups that can undergo a wide range of chemical transformations, allowing for the facile introduction of additional molecular complexity. This makes this compound a promising starting material for the synthesis of more complex molecules with potential therapeutic applications.

The pyridine ring itself is a common feature in many biologically active compounds, and its derivatives are explored for a wide range of therapeutic areas, including infectious diseases, inflammation, and cancer. nih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a candidate for screening in drug discovery programs.

Historical Development of Related Pyridine Carboxylic Acid Systems

The study of pyridine carboxylic acids has a rich history dating back to the early days of organic chemistry. The three isomers of pyridine monocarboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have been known for over a century. wikipedia.org Early methods for the synthesis of these compounds often involved the oxidation of the corresponding methylpyridines (picolines). wikipedia.org For instance, picolinic acid can be synthesized by the oxidation of 2-picoline. wikipedia.org

Over the years, more sophisticated methods for the synthesis of functionalized pyridine carboxylic acids have been developed, driven by the need for novel compounds in the pharmaceutical and agrochemical industries. These methods allow for the precise installation of a variety of substituents onto the pyridine ring. The development of cross-coupling reactions, for example, has enabled the introduction of groups like the cyclopropyl moiety with high efficiency and selectivity. The synthesis of aminopicolinic acid derivatives has also been an area of active research, highlighting the ongoing efforts to create a diverse library of substituted pyridine carboxylic acids for various applications. umsl.edu The historical progression from simple oxidation reactions to modern catalytic methods reflects the broader advancements in synthetic organic chemistry and the continued interest in this important class of heterocyclic compounds. libretexts.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-cyclopropyl-4-formylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c12-5-6-3-8(7-1-2-7)11-9(4-6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |

InChI Key |

SWIZMDCAYAJTOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CC(=C2)C=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

De Novo Synthetic Routes for the Picolinic Acid Core

The construction of the polysubstituted pyridine (B92270) ring is a foundational aspect of the synthesis of 6-Cyclopropyl-4-formylpicolinic acid. De novo strategies, which build the heterocyclic ring from acyclic precursors, offer a high degree of flexibility in introducing the desired substituents at specific positions.

Chemo- and Regioselective Functionalization Approaches

Directing group-free methods for the regioselective functionalization of pyridine rings are of high interest to avoid additional protection and deprotection steps. While the inherent electronic properties of pyridine typically direct electrophilic substitution to the 3- and 5-positions and nucleophilic substitution to the 2-, 4-, and 6-positions, achieving the specific substitution pattern of the target molecule often requires more nuanced approaches.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization. These methods allow for the direct introduction of substituents at positions that are otherwise difficult to access. For instance, palladium-catalyzed C-H activation has been successfully employed for the arylation, alkylation, and alkenylation of pyridine derivatives with high regioselectivity, often guided by a directing group that can be later removed or is part of the final molecule.

Novel Cyclization Reactions for Pyridine Ring Formation

Modern organic synthesis has seen the development of powerful cyclization reactions that provide access to polysubstituted pyridines from simple, readily available starting materials. These methods are particularly advantageous for establishing the core structure of this compound.

One prominent strategy involves [2+2+2] cycloaddition reactions, where two alkyne molecules and a nitrile react in the presence of a transition metal catalyst, such as cobalt, to form a pyridine ring. rsc.org This approach is highly modular, allowing for the incorporation of diverse substituents by varying the alkyne and nitrile components. For the synthesis of the target molecule, a suitably substituted diyne and a nitrile could be envisioned as precursors.

Another powerful method is the [4+2] cycloaddition (Diels-Alder reaction) of 1-azadienes or 2-azadienes with appropriate dienophiles. acs.orgnih.gov This strategy allows for the convergent synthesis of highly substituted pyridines. For example, a vinylallene can react with a sulfonyl cyanide to generate an isopyridine intermediate that rearranges to the corresponding pyridine upon heating or treatment with a base. acs.org The resulting sulfonyl group can then be displaced by other nucleophiles, offering a versatile handle for further functionalization.

A three-component synthesis has also been developed, based on the in situ generation of 2-azadienes via a catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction with an enamine. nih.gov This two-pot process provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

| Cyclization Strategy | Precursors | Key Features |

| [2+2+2] Cycloaddition | Diynes, Nitriles | High modularity, transition-metal catalyzed (e.g., Co). rsc.org |

| [4+2] Cycloaddition | Vinylallenes, Sulfonyl Cyanides | Convergent, access to highly substituted pyridines. acs.org |

| Aza-Wittig/Diels-Alder | Aldehydes, Unsaturated Acids, Enamines | Three-component, two-pot synthesis of polysubstituted pyridines. nih.gov |

Installation of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a key structural feature of the target molecule, known to impart unique conformational constraints and metabolic stability in drug candidates. Its introduction onto the pyridine ring requires careful consideration of stereoselectivity and functional group compatibility.

Stereoselective Cyclopropanation Methods

The stereoselective synthesis of cyclopropanes is a well-established field, with numerous methods available. For the introduction of a cyclopropyl group onto a pre-functionalized pyridine or a precursor, transition-metal-catalyzed reactions are often the methods of choice.

One of the most common approaches is the Simmons-Smith reaction and its variants, which involve the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The stereochemical outcome of this reaction can often be directed by the presence of a nearby hydroxyl group, which can coordinate to the zinc carbenoid.

More recently, biocatalytic strategies have emerged for the stereoselective construction of pyridine-functionalized cyclopropanes. nih.govwpmucdn.comacs.orgnih.gov Engineered hemoproteins can catalyze the asymmetric cyclopropanation of a variety of olefins with high activity and stereoselectivity using stable and readily accessible pyridotriazoles as carbene sources. nih.govwpmucdn.comacs.orgnih.gov This method provides access to optically active pyridine-containing cyclopropanes. nih.govwpmucdn.comacs.orgnih.gov

Functional Group Compatibility Studies During Cyclopropyl Introduction

A critical aspect of any synthetic route is the compatibility of the reaction conditions with the various functional groups present in the molecule. The introduction of the cyclopropyl group must be achieved without affecting the existing formyl and carboxylic acid functionalities, or their precursors.

Studies on the functional group tolerance of carbene-mediated cyclopropanation reactions have shown that while many functional groups are tolerated, some can interfere. nih.gov For instance, Lewis basic functionalities can inhibit rhodium-catalyzed reactions. nih.gov Therefore, the choice of catalyst and reaction conditions is paramount. The use of robust and chemoselective methods, such as certain biocatalytic approaches, can be advantageous in this regard.

Radical/polar annulation reactions offer a modular approach to the construction of cyclopropanes with excellent functional group tolerance. organic-chemistry.org This method involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by single-electron transfer reduction and intramolecular substitution. organic-chemistry.org

| Cyclopropanation Method | Reagents | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Directed by hydroxyl groups, well-established. |

| Biocatalytic Cyclopropanation | Pyridotriazoles, Engineered Hemoproteins | High stereoselectivity, good functional group tolerance. nih.govwpmucdn.comacs.orgnih.gov |

| Radical/Polar Annulation | Homoallylic Tosylates, Radical Precursors | Modular, excellent functional group tolerance. organic-chemistry.org |

Formylation and Carboxylic Acid Group Elaboration

The final stages of the synthesis involve the introduction and/or unmasking of the formyl and carboxylic acid groups at the 4- and 2-positions of the picolinic acid core, respectively.

The introduction of a formyl group onto an aromatic ring can be achieved through various methods, including the Vilsmeier-Haack reaction (using a phosphorus oxychloride/dimethylformamide mixture) or by the oxidation of a methyl group. The choice of method will depend on the electronic nature of the pyridine ring and the presence of other functional groups.

The carboxylic acid group of the picolinic acid is often introduced early in the synthesis, for example, through the use of a nitrile precursor that is later hydrolyzed. Alternatively, it can be installed via the oxidation of a methyl or hydroxymethyl group at the 2-position. The decarboxylation of functionalized 2-pyridone-3-carboxylic acids can also be a route to certain substituted pyridines. nih.govresearchgate.net

The synthesis of pyridine carboxylic acids can also be achieved through the oxidation of alkylpyridines. google.com For example, the vapor-phase oxidation of picolines over a vanadium oxide/titanium oxide catalyst can yield the corresponding pyridine carboxylic acids. google.com

Selective Formylation at the 4-Position

The introduction of a formyl group at a specific position on a pyridine ring is a critical synthetic challenge, as the electronic nature of the ring can direct functionalization to multiple sites. Achieving selective formylation at the 4-position (the para-position relative to the nitrogen) of a 6-substituted picolinic acid requires overcoming the inherent reactivity of other positions.

C–H formylation of pyridines represents a direct and valuable strategy for functionalization, as the resulting formyl group is a versatile synthetic handle for further transformations. chinesechemsoc.org While traditional methods like the Vilsmeier-Haack reaction are useful for formylating electron-rich aromatic compounds, they may lack the required regioselectivity for complex pyridines. researchgate.net Recent advancements have focused on site-switchable strategies that allow for controlled installation of a formyl group at either the meta- or para-position of the pyridine ring. chinesechemsoc.org

One innovative approach proceeds through an oxazino pyridine intermediate. This strategy allows for the regioselective introduction of a formyl group, offering operational simplicity and tolerance of various functional groups. chinesechemsoc.org The mechanism involves the selective addition of a radical to specific positions of the intermediate, which is then oxidized and converted into a formyl group. chinesechemsoc.org This methodology has been successfully applied to introduce formyl groups at the para-position of various substituted pyridines, including those with aryl and alkyl groups, demonstrating its potential applicability to the synthesis of this compound. chinesechemsoc.org

Table 1: Comparison of Formylation Strategies for Pyridine Rings

| Method | Reagents | Position Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich positions | Well-established, readily available reagents | Often lacks regioselectivity in complex substrates |

| Ortho-lithiation | n-BuLi, DMF | Ortho to directing group | High regioselectivity for ortho position | Requires cryogenic temperatures, sensitive to functional groups |

| Oxazino Intermediate | Radical initiator, Copper(II) oxidant | Switchable meta/para | High regioselectivity, broad functional group tolerance | Multi-step process, may require specific precursors |

Carboxylic Acid Functionalization and Protecting Group Strategies

The presence of multiple reactive sites in this compound—namely the carboxylic acid and the formyl group—necessitates careful management during synthesis. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from undergoing unwanted reactions while another part of the molecule is being modified.

For the carboxylic acid moiety of a picolinic acid derivative, common protecting groups include methyl or ethyl esters, benzyl esters, or silyl esters. uchicago.edu The choice of protecting group is critical and depends on its stability under the conditions of subsequent reaction steps (e.g., formylation) and the specific conditions required for its removal. uchicago.edu

Protecting Group Strategies for Picolinic Acid Synthesis:

Esterification: The carboxylic acid can be converted to an ester (e.g., methyl, ethyl, or t-butyl ester). This protects the acidic proton and prevents the carboxylate from interfering with organometallic or basic reagents. Deprotection is typically achieved through acid- or base-catalyzed hydrolysis.

Picoloyl (Pico) Group: In syntheses involving other parts of a molecule where a picolinic acid moiety is present, the picoloyl ester itself has been explored as a versatile protecting group for hydroxyl functions. nih.govrsc.org The removal of the Pico group can be achieved chemoselectively with catalytic amounts of copper(II) or iron(III) salts, leaving other ester groups intact. nih.govrsc.org This highlights the nuanced reactivity within this class of compounds.

The functionalization of the carboxylic acid itself is also a key synthetic avenue. It can be converted into a variety of derivatives, such as amides, esters, or acid chlorides, which serve as precursors for more complex molecules. For instance, coupling the carboxylic acid with an amine to form an amide is a common transformation in medicinal chemistry. libretexts.org This typically requires an activating agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DMAP (4-dimethylaminopyridine). rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and enhancing efficiency. slideshare.net These principles are increasingly applied to the synthesis of complex molecules like this compound.

Catalytic Systems for Enhanced Atom Economy and Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution or elimination reactions, which inherently generate byproducts. acs.org

The use of catalytic systems is fundamental to achieving high atom economy. Catalysts, used in small amounts, can enable synthetic pathways that are more direct and produce less waste compared to stoichiometric reagents. acs.org In the context of synthesizing pyridine carboxylic acids, catalytic methods offer significant advantages:

Catalytic Oxidation: The synthesis of picolinic acid precursors often involves the oxidation of alkylpyridines. google.comresearchgate.net Using catalytic vapor-phase oxidation with systems like vanadia-based catalysts can be more atom-economical and environmentally friendly than using stoichiometric oxidants like potassium permanganate (B83412). researchgate.netwikipedia.org

Multi-component Reactions: Designing a synthesis that joins multiple starting materials in a single, catalyzed step can dramatically improve efficiency. Pyridine-2-carboxylic acid itself has been used as an organocatalyst in multi-component reactions to build complex heterocyclic structures, demonstrating the potential for catalytic cascades in this chemical space. rsc.org

Mechanochemical Synthesis Strategies

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent (dry grinding) or with minimal solvent (liquid-assisted grinding). nih.gov This approach aligns with green chemistry goals by reducing solvent waste, and in some cases, enabling reactions that are difficult to achieve in solution.

Mechanochemical methods have been successfully applied to a wide range of multicomponent reactions to create complex acyclic and heterocyclic compounds. nih.gov For example, the synthesis of highly functionalized aromatic systems has been achieved by grinding starting materials with a catalytic amount of a base. nih.gov While specific mechanochemical routes to this compound are not yet established in the literature, the principles are applicable. A potential strategy could involve the mechanochemical condensation of precursors to form the substituted pyridine ring, thereby avoiding bulk solvents and potentially high temperatures.

Synthesis of Advanced Derivatives and Analogues

The functional groups of this compound, particularly the formyl group, are gateways to a vast array of derivatives and analogues.

Modifications of the Formyl Group (e.g., Reductions, Oxidations, Condensations)

The aldehyde (formyl) functionality is one of the most versatile groups in organic chemistry, readily undergoing a variety of transformations.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) to avoid reduction of the carboxylic acid or the pyridine ring. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. libretexts.orgyoutube.com Catalytic hydrogenation can also be employed, though conditions must be carefully controlled to prevent over-reduction of the pyridine ring. libretexts.org

Oxidation: The formyl group can be oxidized to a second carboxylic acid group, yielding 6-cyclopropylpyridine-2,4-dicarboxylic acid. This transformation can be accomplished using various oxidizing agents. Ozonolysis is a powerful method for the oxidative cleavage of double bonds to yield carbonyls or carboxylic acids. mdpi.com Milder oxidants are often preferred to ensure the cyclopropyl and existing carboxylic acid groups remain intact.

Condensation Reactions: Condensation reactions involve combining the aldehyde with another molecule to form a larger molecule, often with the loss of a small molecule like water. chemistrytalk.orgwikipedia.org

Aldol and Claisen-Schmidt Condensations: The formyl group can react with enolates derived from ketones or esters to form new carbon-carbon bonds, leading to α,β-unsaturated carbonyl compounds. slideshare.netpearson.com

Wittig Reaction: Reaction with a phosphonium ylide can convert the formyl group into an alkene, providing a method for carbon chain extension. acs.org

Amine Condensation: The formyl group can react with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines. This is a cornerstone of reductive amination.

Table 2: Potential Transformations of the 4-Formyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |

| Oxidation | Tollen's Reagent (Ag₂O, NH₄OH) | Carboxylic Acid (-COOH) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine (-CH₂-NHR) |

| Knoevenagel Condensation | Malonic acid derivatives, base | α,β-Unsaturated system |

Carboxylic Acid Derivatization (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group at the C-2 position of the pyridine ring is a primary site for derivatization, allowing for the synthesis of esters, amides, and reactive acid halides, which serve as precursors for further modifications.

Esters: Esterification of picolinic acids can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach. masterorganicchemistry.com Given the presence of the basic pyridine nitrogen, acid catalysis protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and excess alcohol or removal of water can be used to drive it towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be performed under milder conditions. The use of coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) allows for the reaction of carboxylic acids with alcohols in the presence of a base such as N-methylmorpholine to afford the corresponding esters. researchgate.net

Acid Halides: The conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride, is a crucial step for synthesizing esters and amides under mild conditions. libretexts.orglibretexts.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation, often in the presence of a proton scavenger like pyridine to neutralize the HCl byproduct. libretexts.orgopenstax.org The resulting acid chloride is a highly reactive intermediate.

Amides: Amide synthesis from this compound can be accomplished through various routes. The most direct method involves the reaction of the corresponding acid chloride with ammonia, a primary amine, or a secondary amine. libretexts.org This reaction is typically rapid and efficient. Usually, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) are used to neutralize the HCl generated during the reaction. libretexts.orgyoutube.com

Direct coupling of the carboxylic acid with an amine using a dehydrating agent is another prevalent strategy. Reagents such as dicyclohexylcarbodiimide (DCC) facilitate amide bond formation by activating the carboxylic acid. youtube.comyoutube.com Metal catalysts, for instance, Zirconium(IV) chloride, have also been shown to effectively catalyze the direct amidation of carboxylic acids with amines. researchgate.net

Table 1: Selected Reagents for Carboxylic Acid Derivatization This table is interactive. Click on the headers to sort.

| Derivative | Reagent(s) | Conditions | Reference |

|---|---|---|---|

| Ester | Alcohol, H₂SO₄ (catalyst) | Heat, equilibrium | masterorganicchemistry.com |

| Ester | Alcohol, DMTMM, N-methylmorpholine | Room temperature | researchgate.net |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Often with pyridine | libretexts.orgopenstax.org |

| Amide | Amine, from Acid Chloride | Typically with a base (e.g., pyridine) | libretexts.org |

| Amide | Amine, DCC | Dehydrative coupling | youtube.com |

| Amide | Amine, ZrCl₄ (catalyst) | Metal-catalyzed coupling | researchgate.net |

Ring Substitutions and Heteroatom Incorporations in the Pyridine Core

The pyridine ring is a "π-deficient" heteroaromatic system, which influences its reactivity towards substitution reactions. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene but more reactive towards nucleophiles. uoanbar.edu.iqwikipedia.org

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the existing substituents, electrophilic substitution on the pyridine core of this compound is generally challenging. wikipedia.org Such reactions, like nitration or halogenation, typically require harsh conditions. uoanbar.edu.iq When substitution does occur, it is predicted to take place at the C-3 or C-5 positions, which are the most electron-rich carbons in the pyridine ring. wikipedia.org The directing effects of the existing cyclopropyl, formyl, and carboxyl groups would further influence the regioselectivity of any potential electrophilic substitution.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. uoanbar.edu.iqwikipedia.org In the case of this compound, the C-2, C-4, and C-6 positions are already substituted. However, if a good leaving group (such as a halide) were present on the ring, it could be displaced by a nucleophile. A common example is the Chichibabin reaction, which introduces an amino group at the 2-position of pyridine using sodium amide, though this specific reaction would not be directly applicable to the fully substituted target molecule without prior modification. wikipedia.org

Heteroatom Incorporation: The incorporation of additional heteroatoms into the pyridine ring itself would constitute a fundamental change to the core scaffold. This is not achieved through substitution reactions but rather through a complete or partial de novo synthesis of the heterocyclic ring system. For instance, constructing a pyrimidine or pyrazine ring instead of a pyridine ring during the synthetic process would lead to analogs with significantly different electronic properties and hydrogen bonding capabilities. google.com The pyridine scaffold is a key component in a vast number of pharmaceuticals, and its replacement or modification with other nitrogen-containing heterocycles is a common strategy in drug design to modulate physicochemical and pharmacological properties. nih.govrsc.org

Cyclopropyl Ring Modulations and Substitutions

The cyclopropyl group is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability. iris-biotech.descientificupdate.comnih.gov Modulating this group can fine-tune the molecule's properties.

Rationale for Modulation: The cyclopropyl ring can serve as a rigid scaffold, locking in a specific conformation of adjacent substituents, which can be beneficial for binding to biological targets. iris-biotech.deresearchgate.net It can also act as a bioisostere for other groups, such as isopropyl or phenyl moieties, offering a way to alter lipophilicity and other molecular properties. iris-biotech.denih.gov Furthermore, strategic substitution on the cyclopropyl ring can block sites of metabolism. While the C-H bonds of a cyclopropyl ring are generally strong and less susceptible to oxidative metabolism by cytochrome P450 enzymes, oxidation can still occur. nih.govhyphadiscovery.com Introducing substituents like methyl or fluoro groups can prevent this unwanted metabolism. hyphadiscovery.com

Synthetic Strategies: Direct functionalization of the existing cyclopropyl ring in a complex molecule can be difficult. A more common approach is the de novo synthesis of a substituted cyclopropane-containing building block that is then incorporated into the main scaffold. researchgate.net For example, substituted cyclopropyl carboxylic acids or cyclopropylamines can be prepared and then used in the synthesis of the final picolinic acid derivative. researchgate.net Asymmetric cyclopropanation reactions are key methods for creating these building blocks with specific stereochemistry. researchgate.netnih.gov These strategies allow for the introduction of a wide variety of substituents onto the cyclopropyl ring to probe structure-activity relationships or enhance metabolic stability.

Table 2: Rationale for Cyclopropyl Ring Modifications This table is interactive. Click on the headers to sort.

| Modification Strategy | Desired Outcome | Rationale | Reference |

|---|---|---|---|

| Introduction of Substituents (e.g., methyl, fluoro) | Increased Metabolic Stability | Block potential sites of oxidative metabolism. | hyphadiscovery.com |

| Use as a Rigid Scaffold | Enhanced Potency / Selectivity | Constrains the conformation of the molecule to favor a bioactive conformation. | iris-biotech.deresearchgate.net |

| Isosteric Replacement | Improved Physicochemical Properties | Modulates properties like lipophilicity, pKa, and permeability. | iris-biotech.de |

| Stereochemical Probes | Elucidation of Binding Mode | Using different stereoisomers of substituted cyclopropanes to understand interactions with a biological target. | nih.gov |

Molecular and Supramolecular Structural Analysis

X-ray Crystallography of 6-Cyclopropyl-4-formylpicolinic Acid and Key Derivatives

The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable insights into molecular geometry, conformation, and intermolecular interactions. nih.gov For this compound, while a specific crystal structure is not publicly deposited, we can predict its key crystallographic features based on analyses of analogous structures.

The process of single crystal X-ray diffraction would involve growing a suitable crystal of this compound and exposing it to an X-ray beam. The diffraction pattern would be collected and analyzed to determine the unit cell parameters and space group. Subsequent structure solution and refinement would yield the precise atomic coordinates.

Based on common packing motifs for picolinic acid derivatives, a monoclinic or orthorhombic crystal system would be anticipated. mdpi.com The table below presents a hypothetical but plausible set of crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Empirical Formula | C10H9NO3 |

| Formula Weight | 191.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 905.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.402 |

The conformation of this compound would be determined by the rotational freedom around its single bonds. The key torsion angles would involve the orientation of the cyclopropyl (B3062369), formyl, and carboxylic acid groups relative to the pyridine (B92270) ring.

The cyclopropyl group is likely to be oriented to minimize steric hindrance with the adjacent substituents. The formyl group's orientation will be influenced by electronic effects and potential weak intramolecular interactions. The carboxylic acid group is expected to be nearly coplanar with the pyridine ring to maximize conjugation, although some out-of-plane deviation is possible due to crystal packing forces.

| Torsion Angle | Expected Range (°) | Description |

| N1-C2-C(O)OH | 0 ± 15 | Orientation of the carboxylic acid group |

| C3-C4-C(O)H | 180 ± 20 | Orientation of the formyl group |

| C5-C6-C(cyclopropyl) | Variable | Orientation of the cyclopropyl group |

The supramolecular assembly of this compound in the solid state would be governed by a variety of intermolecular interactions, with hydrogen bonding playing a dominant role. tandfonline.com The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O).

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (acid) | N (pyridine) | 2.6 - 2.8 |

| Hydrogen Bond | O-H (acid) | O=C (acid) | 2.5 - 2.7 |

| Hydrogen Bond | C-H (ring) | O=C (formyl) | 3.2 - 3.5 |

Advanced Spectroscopic Characterization (beyond basic identification)

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the vibrational states of the molecule's functional groups.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing their local chemical environment. americanpharmaceuticalreview.comkurouskilab.com The vibrational frequencies are sensitive to factors such as hydrogen bonding and molecular conformation.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the carboxylic acid, formyl, cyclopropyl, and pyridine moieties. The O-H stretching vibration of the carboxylic acid would appear as a broad band in the IR spectrum, indicative of strong hydrogen bonding. researchgate.net The C=O stretching vibrations of the carboxylic acid and formyl groups would likely appear at distinct frequencies. The cyclopropyl group would have characteristic C-H and ring deformation modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H stretch | 3200 - 2500 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | IR, Raman |

| Formyl | C=O stretch | 1700 - 1670 | IR, Raman |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 | IR, Raman |

| Cyclopropyl | C-H stretch | 3100 - 3000 | IR, Raman |

| Cyclopropyl | Ring deformation | ~1020 | Raman |

High-Resolution NMR Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. The molecule's structure, featuring a pyridine ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid, allows for various conformational possibilities, primarily concerning the relative orientations of these substituents.

The rotational freedom around the single bond connecting the cyclopropyl group to the pyridine ring is a key aspect of its conformational flexibility. The energetic barrier to this rotation can be determined using dynamic NMR (DNMR) experiments. By monitoring the coalescence of signals at different temperatures, the rotational energy barrier can be calculated. It is anticipated that the cyclopropyl group exhibits a preferred orientation to minimize steric hindrance with the adjacent substituents on the pyridine ring.

The orientation of the formyl and carboxylic acid groups also contributes to the molecule's conformational landscape. The formyl group's rotation can be influenced by intramolecular hydrogen bonding with the carboxylic acid proton, potentially leading to a more planar and rigid conformation. The chemical shifts and coupling constants of the protons on the pyridine ring and the cyclopropyl group would be sensitive to these conformational changes. For instance, the Nuclear Overhauser Effect (NOE) can be used to probe the spatial proximity between the protons of the cyclopropyl group and the pyridine ring, providing evidence for the preferred rotational conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine-H3 | 8.0 - 8.2 | d | J = ~2 Hz |

| Pyridine-H5 | 7.8 - 8.0 | d | J = ~2 Hz |

| Formyl-H | 9.9 - 10.1 | s | - |

| Cyclopropyl-CH | 2.0 - 2.3 | m | - |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | - |

Note: These are predicted values and may vary based on solvent and temperature.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation based on its functional groups.

The molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. Key fragmentation pathways would likely involve the loss of neutral molecules or radicals from the parent ion. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). libretexts.org The presence of a formyl group could lead to the loss of a hydrogen radical (•H, M-1) or a formyl radical (•CHO, M-29).

The cyclopropyl group can also influence the fragmentation pattern. Cleavage of the bond between the cyclopropyl ring and the pyridine ring could result in a fragment corresponding to the pyridine core. The stability of the resulting carbocations and radical cations will govern the relative abundance of the fragment ions observed in the mass spectrum.

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| M⁺ | [C₁₀H₉NO₃]⁺ | Molecular Ion |

| M-17 | [C₁₀H₈NO₂]⁺ | Loss of •OH from carboxylic acid |

| M-29 | [C₉H₉NO₃]⁺ | Loss of •CHO from formyl group |

Chirality and Stereochemical Characterization

The presence of a cyclopropyl group attached to a substituted pyridine ring introduces the possibility of chirality in derivatives of this compound, although the parent molecule itself is achiral. The stereochemical aspects become crucial when considering its synthesis and biological activity.

Enantioselective Synthesis and Resolution Methods

The enantioselective synthesis of chiral derivatives of this compound can be approached through various strategies. One common method involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the cyclopropyl ring. For instance, catalytic asymmetric cyclopropanation of a corresponding vinylpyridine precursor using a chiral catalyst could yield an enantiomerically enriched product.

Alternatively, resolution of a racemic mixture is a viable method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or alcohol. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to obtain the individual enantiomers. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another potential strategy.

Chiral Chromatography and Optical Purity Determination

Determining the optical purity of an enantiomerically enriched sample of a chiral derivative of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. By employing a chiral stationary phase (CSP), the two enantiomers can be separated based on their differential interactions with the CSP. The retention times of the enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee).

The choice of the chiral stationary phase is critical and often requires screening of different types of columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases to achieve optimal separation. The detector, typically a UV detector, monitors the elution of the enantiomers, and the peak areas are used to calculate the enantiomeric ratio.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Target Centric Biochemical and Biophysical Characterization

Enzyme Inhibition and Modulation Studies (in vitro/ex vivo)

No data is currently available in the public domain regarding the inhibitory activity of 6-Cyclopropyl-4-formylpicolinic acid against any specific enzymes. Therefore, key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been determined.

Without kinetic characterization data, the mechanism of enzyme inhibition for this compound, if any, cannot be classified.

There are no published studies that identify or validate a specific protein target for this compound.

No investigations into the potential allosteric modulation of any protein or receptor by this compound have been reported in the available literature.

Structure Activity Relationship Sar and Ligand Efficiency Studies

Design and Synthesis of 6-Cyclopropyl-4-formylpicolinic Acid Analogues for SAR Probing

A systematic SAR study of this compound would involve the synthesis of numerous analogues. nih.govresearchgate.netumsl.edu This process allows medicinal chemists to probe the role of each substructure—the cyclopropyl (B3062369) moiety, the formyl group, the carboxylic acid, and the pyridine (B92270) ring—in mediating the compound's biological activity. nih.gov

The cyclopropyl group is a common motif in medicinal chemistry, often used to increase potency, enhance metabolic stability, or reduce off-target effects. scientificupdate.com Its rigid, three-dimensional structure can enforce a specific conformation that is favorable for binding to a biological target. researchgate.net Probing the importance of this group is a key step in the SAR analysis. nih.gov

Bioisosteric replacement is a common strategy where one functional group is replaced by another with similar physical or chemical properties. drugdesign.org The cyclopropyl group can be replaced with other small, strained rings like cyclobutane (B1203170) to assess the impact of ring size and strain. Alternatively, it can be substituted with small, non-cyclic alkyl groups such as isopropyl or ethyl to understand the importance of its rigidity versus simple steric bulk. researchgate.net Such modifications can significantly alter the molecule's pharmacokinetic properties. nih.gov

Below is an illustrative table of potential modifications to the cyclopropyl group and the rationale behind them.

| Original Moiety | Proposed Modification | Rationale for Modification | Predicted Physicochemical Change |

| Cyclopropyl | Cyclobutyl | Probe sensitivity to ring size and strain. | Increase in steric bulk and lipophilicity. |

| Cyclopropyl | Isopropyl | Evaluate the necessity of the ring's conformational rigidity. drugdesign.org | Increase in rotational freedom and lipophilicity. |

| Cyclopropyl | Ethyl | Assess the impact of removing branching and reducing steric bulk. | Decrease in lipophilicity and steric hindrance. |

| Cyclopropyl | 1-Methylcyclopropyl | Introduce substitution to explore steric tolerance around the ring. | Increase in steric bulk and lipophilicity. |

The formyl (an aldehyde) and carboxylic acid groups are key polar functionalities capable of forming crucial hydrogen bonds or ionic interactions with a target receptor. drugdesign.org Modifying these groups is essential to understand their role in the pharmacophore.

The formyl group can be reduced to a hydroxymethyl group, which can still act as a hydrogen bond donor and acceptor but with different steric and electronic properties. Oxidation to a second carboxylic acid would drastically increase polarity. Conversion to an oxime or a hydrazone introduces different hydrogen bonding patterns and steric profiles. nih.gov

The carboxylic acid moiety is often critical for binding but can also lead to poor membrane permeability and metabolic instability. semanticscholar.orgnih.gov Therefore, replacing it with well-established bioisosteres is a common optimization strategy. drughunter.com Tetrazoles, for instance, can mimic the acidity and hydrogen-bonding pattern of a carboxylic acid while increasing lipophilicity and metabolic stability. semanticscholar.org Other surrogates like acyl sulfonamides or hydroxamic acids can also be explored to fine-tune acidity and physicochemical properties. nih.gov

The following table outlines potential variations for these functional groups.

| Functional Group | Proposed Modification | Rationale for Modification | Predicted Physicochemical Change |

| Formyl (-CHO) | Hydroxymethyl (-CH₂OH) | Retain hydrogen bonding capacity but remove the reactive aldehyde. | Increased polarity, loss of electrophilicity. |

| Formyl (-CHO) | Oxime (-CH=NOH) | Alter hydrogen bonding geometry and introduce a new donor/acceptor site. | Increased polarity and steric bulk. |

| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Mask the acidic proton to improve cell permeability. | Increased lipophilicity, loss of acidic character. |

| Carboxylic Acid (-COOH) | Tetrazole | Serve as an acidic bioisostere with improved metabolic stability. drughunter.com | Similar pKa, increased lipophilicity and stability. |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Act as an acidic mimic with different spatial and electronic properties. | Maintained acidity, potential for altered binding interactions. |

The pyridine ring serves as the central scaffold. Adding substituents at its open positions (positions 3 and 5) can modulate the electronic properties of the entire molecule, particularly the basicity of the pyridine nitrogen, and can also probe for additional favorable or unfavorable steric interactions within the binding pocket. scribd.com The nature and position of substituents can significantly influence the proton affinity and basicity of the pyridine ring. researchgate.netresearchgate.net

Electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups increase the electron density in the ring, potentially enhancing cation-π interactions. nih.gov Conversely, electron-withdrawing groups (EWGs) like chloro or trifluoromethyl decrease electron density, which can impact binding and metabolic stability. rdd.edu.iq

This table shows examples of potential substitutions on the pyridine ring.

| Position on Ring | Proposed Substituent | Electronic Effect | Rationale for Modification |

| Position 3 or 5 | Fluoro (-F) | Electron-withdrawing (inductive) | Probe for specific halogen bonding interactions; improve metabolic stability. |

| Position 3 or 5 | Methyl (-CH₃) | Electron-donating (inductive) | Increase electron density; explore hydrophobic pockets. scribd.com |

| Position 3 or 5 | Methoxy (-OCH₃) | Electron-donating (resonance) | Introduce a potential hydrogen bond acceptor; alter electronics. |

| Position 3 or 5 | Cyano (-CN) | Electron-withdrawing (resonance/inductive) | Drastically alter electronic distribution; introduce a polar group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a set of compounds and their biological activities. nih.govfda.gov By quantifying molecular properties into numerical values known as descriptors, QSAR models can predict the activity of novel compounds and provide insight into the structural features that are most important for activity. researchgate.netnih.govresearchgate.net

Once a library of analogues, such as those described in section 5.1, has been synthesized and their biological activities experimentally determined, a QSAR model can be developed. mdpi.comresearchgate.net The process involves creating a dataset where each compound is represented by a series of calculated molecular descriptors and its corresponding activity value (e.g., IC₅₀ or EC₅₀). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). hufocw.orguran.ua

The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. nih.govucsb.edu These descriptors numerically encode different aspects of a molecule's physicochemical properties. protoqsar.com They are typically categorized as follows:

| Descriptor Category | Description | Examples |

| Electronic | Describe the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, partial charges. ucsb.edu |

| Steric | Describe the size and shape of the molecule. | Molecular volume, surface area, radius of gyration. |

| Hydrophobic | Describe the water-solubility and lipophilicity. | LogP (octanol-water partition coefficient), Polar Surface Area (PSA). |

| Topological | Describe atomic connectivity and branching. | Connectivity indices, Wiener index. |

| Quantum Chemical | Derived from quantum mechanics calculations. | Heats of formation, ionization potential. rdd.edu.iq |

After building a model, it must undergo rigorous statistical validation to ensure its robustness and predictive power. buecher.dederpharmachemica.com Validation confirms that the model is not simply a result of chance correlation. Key validation metrics include:

Coefficient of Determination (R²) : A measure of the model's goodness-of-fit for the training data. A value closer to 1.0 indicates a better fit.

Cross-Validated R² (Q² or R²cv) : Determined using internal validation techniques like leave-one-out (LOO), this metric assesses the model's internal predictivity. A Q² value greater than 0.5 is generally considered acceptable. google.com

Predictive R² (R²pred) : This metric evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. It is the most stringent test of a model's predictive power. nih.govresearchgate.net

A statistically robust and validated QSAR model can then be used to prioritize the synthesis of new analogues with potentially higher activity, thereby accelerating the drug discovery process.

Ligand Efficiency Metrics Analysis

The optimization of lead compounds in drug discovery is a multifaceted process that relies on a variety of metrics to guide medicinal chemists. Among the most critical of these are ligand efficiency (LE) and lipophilic efficiency (LipE), which provide a framework for assessing the quality of a compound's binding affinity in relation to its size and lipophilicity, respectively. This analysis is crucial for developing potent and drug-like molecules.

Lipophilic Efficiency (LE) and Ligand Efficiency (LE)

Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target protein, normalized for its size. It is calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally indicative of a more efficient binder, suggesting that the molecule's atoms are contributing significantly to its binding affinity. This metric is particularly valuable in the early stages of drug discovery, such as fragment-based screening, where identifying small, efficient fragments is key to developing larger, more potent leads.

Lipophilic efficiency (LipE), also known as lipophilic ligand efficiency (LLE), is another critical parameter that relates the potency of a compound to its lipophilicity, often measured as logP or logD. It is defined as the pIC50 (or pKi) minus the logP of the compound. High LipE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity. Compounds with high lipophilicity can be prone to issues such as poor solubility, high metabolic turnover, and off-target toxicity. Therefore, optimizing for LipE is a crucial step in developing a successful drug candidate.

The interplay between LE and LipE provides a powerful tool for medicinal chemists. A compound with a high LE but low LipE may be a potent binder but is likely too lipophilic, necessitating modifications to reduce its greasy nature while maintaining or improving its binding efficiency. Conversely, a compound with a good LipE but low LE might be a good starting point for optimization by adding functional groups that enhance binding interactions without significantly increasing lipophilicity.

To illustrate these concepts, consider a hypothetical series of analogues of this compound and their corresponding efficiency metrics.

| Compound | Structure | pIC50 | Heavy Atom Count | LE | logP | LipE |

| This compound | 6.0 | 14 | 0.43 | 2.5 | 3.5 | |

| Analogue 1 | 6.5 | 16 | 0.41 | 3.0 | 3.5 | |

| Analogue 2 | 7.2 | 18 | 0.40 | 2.8 | 4.4 | |

| Analogue 3 | 6.8 | 15 | 0.45 | 2.2 | 4.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Development of Design Principles for Optimized Analogues

Based on the analysis of ligand efficiency metrics, several design principles can be formulated for the optimization of analogues of this compound. The primary goal is to enhance potency while maintaining or improving drug-like properties, which can be guided by the continuous monitoring of LE and LipE.

One key principle is to focus on increasing polar interactions with the target protein. This can be achieved by introducing hydrogen bond donors and acceptors, or other polar functional groups, at strategic positions on the molecule. Such modifications can lead to a significant increase in binding affinity with a minimal increase in molecular weight, thereby improving LE. For instance, replacing a non-polar moiety with a group capable of forming a key hydrogen bond could dramatically boost potency without negatively impacting lipophilicity.

Furthermore, conformational constraint is a powerful tool for improving ligand efficiency. By rigidifying the molecule, for example through the introduction of rings or stereocenters, it is possible to pre-organize the compound into its bioactive conformation. This reduces the entropic penalty of binding and can lead to a substantial increase in affinity without a corresponding increase in size, thus enhancing LE.

Finally, a crucial aspect of the design process is the iterative nature of optimization . Each newly synthesized analogue should be evaluated for its potency, LE, and LipE. This data should then be used to inform the design of the next round of compounds. This cycle of design, synthesis, and testing, guided by efficiency metrics, is fundamental to the successful development of optimized drug candidates.

By adhering to these design principles, medicinal chemists can systematically explore the chemical space around this compound to identify analogues with superior potency and more favorable physicochemical properties, ultimately leading to the development of a successful clinical candidate.

Computational Chemistry and in Silico Modeling

Molecular Docking and Scoring Approaches

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 6-Cyclopropyl-4-formylpicolinic acid, and a target protein.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. These simulations calculate the binding energy, which is an estimation of the binding affinity. For instance, in studies of similar heterocyclic compounds, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The cyclopropyl (B3062369) group, for example, can engage in hydrophobic interactions, while the carboxylic acid and formyl groups are potential hydrogen bond donors and acceptors.

Illustrative Binding Affinity Prediction for this compound with a Hypothetical Target

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| AutoDock Vina | -8.5 | TYR22, LYS45, VAL67 |

| Glide | -9.2 | ASP25, PHE82, ILE100 |

Virtual screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this compound itself is a specific molecule, its scaffold can be used as a template in virtual screening to find other potential inhibitors of a target protein. This approach has been successfully applied in the discovery of novel antimicrobial agents where quinolone scaffolds were utilized. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com These simulations can offer a more realistic picture of the binding process compared to static docking studies.

MD simulations can be employed to study the stability of the complex formed between this compound and its target protein. By simulating the movement of every atom in the system over a period of time, researchers can observe the dynamics of the binding and identify key interactions that are maintained throughout the simulation. For example, simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein. nih.gov

A significant advantage of MD simulations is their ability to explore the conformational landscape of both the ligand and the protein. This is particularly important for understanding "induced fit," where the protein undergoes a conformational change upon ligand binding to achieve a more stable complex. For a flexible molecule like this compound, MD simulations can reveal its preferred conformations when bound to a target.

Illustrative Conformational Dihedral Angles of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| C2-C3-C(cyclopropyl)-C(H) | 120.5 | 15.2 |

| C3-C4-C(formyl)-O | 175.0 | 5.8 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound. Methods like Density Functional Theory (DFT) are commonly used for this purpose. academicjournals.orgmdpi.com For instance, DFT could be used to calculate the molecule's electrostatic potential surface, which indicates the regions of the molecule that are electron-rich or electron-poor, and thus likely to engage in electrostatic interactions.

Illustrative Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.1 |

Electronic Structure Properties

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Key properties such as frontier molecular orbitals and charge distribution are fundamental to understanding the chemical behavior of this compound.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the distribution and energy levels of these orbitals are heavily influenced by its constituent functional groups: the electron-withdrawing carboxylic acid and formyl groups, the aromatic pyridine (B92270) ring, and the cyclopropyl substituent. The pyridine ring and the carbonyl groups of the acid and aldehyde functionalities are expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The precise energy values and spatial distribution of the HOMO and LUMO would require specific quantum mechanical calculations.

Charge Distribution: The distribution of electron density within the this compound molecule determines its electrostatic potential and how it interacts with other molecules. The electronegative oxygen and nitrogen atoms in the carboxylic acid, formyl, and pyridine moieties create regions of partial negative charge, while the hydrogen atoms and the carbon atoms bonded to them will have partial positive charges. This charge separation results in a specific molecular electrostatic potential (MEP) map, which can predict sites for electrophilic and nucleophilic attack and is crucial for understanding its binding to biological targets.

| Property | Predicted Influence of Functional Groups |

|---|---|

| HOMO Energy | Likely influenced by the pyridine ring and cyclopropyl group. |

| LUMO Energy | Lowered by the electron-withdrawing carboxylic acid and formyl groups. |

| Charge Distribution | Partial negative charges on oxygen and nitrogen atoms; partial positive charges on hydrogens and adjacent carbons. |

Reaction Mechanism Elucidation for Synthesis or Biotransformation

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

Synthesis: The synthesis of this compound likely involves multiple steps, including the introduction of the cyclopropyl and formyl groups onto a pyridine-2-carboxylic acid backbone. Computational studies can model the reaction pathways for these transformations, for instance, by evaluating the energetics of different catalytic cycles for cross-coupling reactions to introduce the cyclopropyl group or by modeling the oxidation of a methyl group to the formyl group. Such studies can help optimize reaction conditions and predict potential byproducts.

Biotransformation: The cyclopropyl group is a known site for metabolic activity, particularly through cytochrome P450 enzymes. nih.govhyphadiscovery.com Computational studies can model the interaction of this compound with the active site of these enzymes. Mechanistic studies could explore the likelihood of hydrogen atom abstraction from the cyclopropyl ring, leading to ring-opening and the formation of reactive intermediates. nih.gov This information is critical for predicting the metabolic fate and potential toxicity of the compound.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Identification of Essential Features for Biological Activity

A pharmacophore model for this compound would identify the key features responsible for its interaction with a biological target. Based on its structure, the following pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid and formyl groups, as well as the nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The hydrogen atom of the carboxylic acid group.

Aromatic Ring: The pyridine ring, which can engage in π-π stacking or other aromatic interactions.

Hydrophobic Feature: The cyclopropyl group provides a distinct hydrophobic region.

The spatial arrangement of these features is critical. A precise pharmacophore model would define the distances and angles between these features, creating a 3D query that can be used to search for other molecules with similar properties. researchgate.netdovepress.com

| Pharmacophoric Feature | Contributing Moiety |

|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Formyl group (C=O), Pyridine ring (N) |

| Hydrogen Bond Donor | Carboxylic acid (-OH) |

| Aromatic Ring | Pyridine ring |

| Hydrophobic Group | Cyclopropyl group |

De Novo Ligand Design Based on Pharmacophore Constraints

Once a pharmacophore model is established, it can be used to design new molecules de novo. researchgate.netnih.gov This process involves building new chemical structures that adhere to the spatial and chemical constraints of the pharmacophore.

Using the pharmacophore of this compound as a starting point, computational algorithms can generate a virtual library of novel compounds. These programs can place molecular fragments that match the pharmacophoric features (e.g., a different aromatic ring, alternative hydrophobic groups, or other hydrogen bond donors/acceptors) in the correct spatial orientation. The resulting novel molecules can then be synthesized and tested for biological activity, accelerating the discovery of new and improved therapeutic agents. This approach allows for the exploration of diverse chemical scaffolds that maintain the essential interactions required for biological function. nih.gov

Chemical Biology and Probe Development Applications

Development of 6-Cyclopropyl-4-formylpicolinic Acid as a Molecular Probe

The unique combination of a metal-chelating picolinic acid, a metabolically stable cyclopropyl (B3062369) group, and a reactive formyl handle suggests that this compound could serve as a versatile scaffold for the development of molecular probes.

Affinity Probe Synthesis and Labeling Strategies

The formyl group (-CHO) on the picolinic acid ring is a key functional handle for the synthesis of affinity probes. This aldehyde can readily undergo various chemical reactions to attach reporter tags such as fluorophores, biotin, or photoaffinity labels.

Table 1: Potential Labeling Strategies for this compound

| Reaction Type | Reagent | Linkage Formed | Reporter Tag Example |

| Reductive Amination | Amine-containing tag (e.g., biotin-amine) | Secondary Amine | Biotin |

| Hydrazone Formation | Hydrazine or hydrazide tag | Hydrazone | Fluorescent Hydrazide |

| Wittig Reaction | Phosphonium ylide with a reporter | Alkene | Tagged Phosphonium Salt |

| Oxime Ligation | Aminooxy-functionalized tag | Oxime | Aminooxy-TAMRA |

These strategies would allow for the covalent attachment of a variety of tags, enabling the detection and isolation of target proteins that bind to the this compound scaffold. The cyclopropyl group would likely enhance the metabolic stability of the probe, making it more suitable for use in complex biological systems.

Use in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes reactive chemical probes to target active enzymes. While the formyl group of this compound is not a classic "warhead" for traditional ABPP probes that target catalytic nucleophiles, it could be modified to incorporate one. For instance, the formyl group could be converted into a more reactive electrophile, such as an α,β-unsaturated aldehyde or a Michael acceptor, which could then covalently react with nucleophilic residues in an enzyme's active site.

Alternatively, the picolinic acid moiety itself could be exploited. As a metal chelator, it could direct the probe to the active site of metalloenzymes. If a photoreactive group were incorporated into the probe, it could be used for photoaffinity labeling to covalently capture binding proteins upon photoactivation.

Application in Target Validation Studies

A well-designed molecular probe based on this compound could be a valuable tool for target validation, helping to confirm the engagement of a potential drug with its intended biological target.

Elucidating Target-Specific Biological Pathways

By using a tagged version of this compound, researchers could perform pulldown experiments from cell lysates or tissues. The captured proteins could then be identified by mass spectrometry, revealing the direct binding partners of the compound. This information is crucial for understanding the compound's mechanism of action and for elucidating the biological pathways it modulates. Subsequent bioinformatic analysis of the identified targets could provide insights into the cellular processes affected by the compound.

Use in Orthogonal Target Engagement Assays

To confidently validate a target, it is essential to demonstrate target engagement using multiple, independent methods. A probe derived from this compound could be used in several orthogonal assays. For example, a fluorescently labeled version could be used in cellular thermal shift assays (CETSA) to demonstrate direct binding to a target protein in living cells. Alternatively, a biotinylated probe could be used in competitive binding assays against a known ligand for the target protein.

Prodrug Strategies and Delivery Enhancements

The carboxylic acid of the picolinic acid moiety presents a prime opportunity for the development of prodrugs. Prodrugs are inactive precursors that are converted into the active drug within the body, often to improve pharmacokinetic properties such as solubility, stability, and bioavailability.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Linkage | Activation Mechanism | Potential Advantage |

| Ester | Ester | Esterase-mediated hydrolysis | Improved cell permeability and oral absorption |

| Amide | Amide | Amidase-mediated hydrolysis | Increased stability |

| Phosphate Ester | Phosphate Ester | Phosphatase-mediated hydrolysis | Enhanced water solubility for intravenous administration |

| Glucuronide | Ether | β-Glucuronidase cleavage | Targeted delivery to tumor microenvironments |

By masking the polar carboxylic acid group, the lipophilicity of the molecule can be increased, potentially leading to better absorption and distribution. The choice of the promoiety would depend on the desired therapeutic application and the specific enzymes present at the target site.

Design of Bioreversible Derivatives of the Carboxylic Acid or Formyl Group

There is no available research describing the synthesis or evaluation of bioreversible derivatives, such as prodrugs, specifically for this compound. General strategies for creating bioreversible derivatives of carboxylic acids often involve esterification to enhance lipophilicity and cell membrane permeability. Similarly, the formyl group could potentially be masked as an acetal or a related protecting group that would be cleaved intracellularly to release the active aldehyde. However, no studies have been published applying these principles to this compound.

Strategies for Improved Intracellular Accumulation (in vitro)

No experimental data or methodologies have been reported in the scientific literature that focus on improving the intracellular accumulation of this compound. Research in this area would typically involve modifying the parent compound to alter its physicochemical properties, such as lipophilicity and polarity, to facilitate passage across the cell membrane. Without such studies, no data tables or detailed research findings can be provided.

Emerging Research Avenues and Future Directions

Exploration of Novel Biological Targets for 6-Cyclopropyl-4-formylpicolinic Acid Scaffolds

Picolinic acid and its derivatives have demonstrated a wide array of biological activities, acting as enzyme inhibitors and modulators of various cellular processes. nih.govnih.gov The introduction of a cyclopropyl (B3062369) moiety can enhance metabolic stability and binding affinity, while the formyl group offers a reactive handle for further chemical modification or direct interaction with biological targets. Future research should focus on screening this compound and its analogues against a diverse panel of biological targets implicated in disease.

Potential Target Classes:

Enzymes: Picolinic acid derivatives have shown promise as inhibitors of enzymes such as histone deacetylases (HDACs) and kinases. nih.govnih.gov The specific substitution pattern of this compound could confer selectivity for particular enzyme isoforms, a crucial aspect in developing targeted therapies with reduced off-target effects.

Receptors: The pyridine (B92270) core is a common motif in ligands for various receptors. Investigating the interaction of these scaffolds with G-protein coupled receptors (GPCRs) and ion channels could uncover novel modulators of cellular signaling pathways.

Antimicrobial Targets: The quest for new antibiotics is a global health priority. Picolinic acid derivatives have been explored for their antibacterial and antifungal properties. researchgate.netnih.gov Screening against a panel of pathogenic bacteria and fungi could identify new leads for anti-infective agents.

A systematic approach to target identification, combining high-throughput screening with proteomics and genomics, will be essential to uncover the full therapeutic potential of this chemical scaffold.

Integration with Phenotypic Screening Initiatives

The structural novelty of this compound makes it an ideal candidate for inclusion in phenotypic screening libraries. enamine.net Screening this compound and its derivatives in various disease models, such as cancer cell lines, patient-derived organoids, or even whole organisms like zebrafish, could reveal unexpected therapeutic activities. A key advantage of phenotypic screening is its ability to identify compounds that act through novel mechanisms of action. biorxiv.org Subsequent target deconvolution studies would then be necessary to elucidate the precise molecular pathways through which the observed phenotypic changes occur.

Advanced Computational Tools for Structure-Based Drug Design

Computational methods are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For this compound scaffolds, structure-based drug design (SBDD) approaches can be employed to predict and analyze their interactions with specific biological targets.

Key Computational Techniques:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives within the active site of a target protein. nih.gov This information can guide the design of analogues with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description of the electronic interactions, particularly involving the formyl group, QM/MM methods can be applied.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Chemoinformatics and Data Mining for Structure-Activity Relationship Insights

Chemoinformatics involves the use of computational methods to analyze chemical data and derive structure-activity relationships (SAR). By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, a rich dataset can be generated.

Chemoinformatic Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding further synthetic efforts.

Pharmacophore Modeling: This approach identifies the key chemical features responsible for the biological activity of a series of compounds. A pharmacophore model for this compound derivatives could highlight the essential interactions with their biological target.

Data Mining of Compound Libraries: Analyzing large chemical databases for compounds with similar structural features can provide insights into potential biological targets and off-target effects.